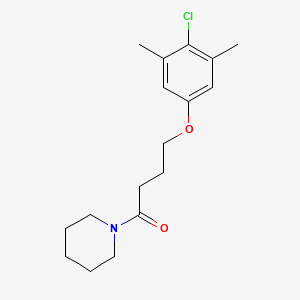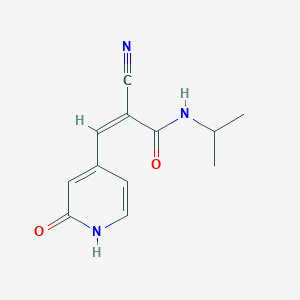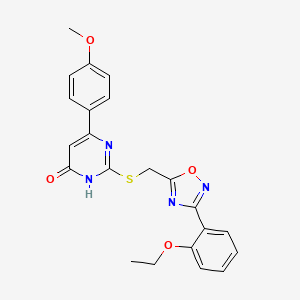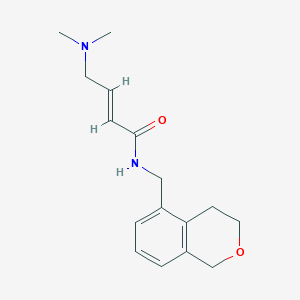
(E)-N-(3,4-Dihydro-1H-isochromen-5-ylmethyl)-4-(dimethylamino)but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(3,4-Dihydro-1H-isochromen-5-ylmethyl)-4-(dimethylamino)but-2-enamide, also known as DI-DMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research.
Mécanisme D'action
The mechanism of action of (E)-N-(3,4-Dihydro-1H-isochromen-5-ylmethyl)-4-(dimethylamino)but-2-enamide is not fully understood, but it is believed to act through the inhibition of protein-protein interactions and modulation of receptor signaling pathways. (E)-N-(3,4-Dihydro-1H-isochromen-5-ylmethyl)-4-(dimethylamino)but-2-enamide has been shown to bind to the c-Myc/Max complex and disrupt its activity, leading to the inhibition of cell growth and proliferation. It has also been shown to modulate the activity of various receptors, including GPR40 and TRPV1, by altering their signaling pathways.
Biochemical and Physiological Effects
(E)-N-(3,4-Dihydro-1H-isochromen-5-ylmethyl)-4-(dimethylamino)but-2-enamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the modulation of gene expression, and the regulation of receptor signaling pathways. It has also been shown to have anti-inflammatory and analgesic properties, making it a potential therapeutic agent for the treatment of inflammatory and pain-related conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (E)-N-(3,4-Dihydro-1H-isochromen-5-ylmethyl)-4-(dimethylamino)but-2-enamide is its ability to selectively target specific proteins and receptors, making it a valuable tool for studying their activity and function. However, one of the limitations of (E)-N-(3,4-Dihydro-1H-isochromen-5-ylmethyl)-4-(dimethylamino)but-2-enamide is its relatively low potency, which may limit its effectiveness in certain experimental settings.
Orientations Futures
There are several future directions for the use of (E)-N-(3,4-Dihydro-1H-isochromen-5-ylmethyl)-4-(dimethylamino)but-2-enamide in scientific research. One potential area of exploration is the development of more potent derivatives of (E)-N-(3,4-Dihydro-1H-isochromen-5-ylmethyl)-4-(dimethylamino)but-2-enamide that can be used in a wider range of experimental settings. Another potential direction is the use of (E)-N-(3,4-Dihydro-1H-isochromen-5-ylmethyl)-4-(dimethylamino)but-2-enamide in the development of new therapeutic agents for the treatment of inflammatory and pain-related conditions. Additionally, (E)-N-(3,4-Dihydro-1H-isochromen-5-ylmethyl)-4-(dimethylamino)but-2-enamide may be used in the study of other protein-protein interactions and receptor signaling pathways to gain a better understanding of their function and potential therapeutic targets.
Méthodes De Synthèse
(E)-N-(3,4-Dihydro-1H-isochromen-5-ylmethyl)-4-(dimethylamino)but-2-enamide can be synthesized through a multistep process that involves the reaction of 4-(dimethylamino)but-2-enal with 3,4-dihydro-1H-isochromene-5-methanol in the presence of a Lewis acid catalyst. The resulting intermediate is then treated with acetic anhydride and pyridine to yield (E)-N-(3,4-Dihydro-1H-isochromen-5-ylmethyl)-4-(dimethylamino)but-2-enamide.
Applications De Recherche Scientifique
(E)-N-(3,4-Dihydro-1H-isochromen-5-ylmethyl)-4-(dimethylamino)but-2-enamide has been used in various scientific research studies, including the study of protein-protein interactions, enzyme activity, and receptor signaling pathways. It has been shown to act as an inhibitor of the protein-protein interaction between the transcription factor c-Myc and its binding partner Max, which is involved in the regulation of cell growth and proliferation. (E)-N-(3,4-Dihydro-1H-isochromen-5-ylmethyl)-4-(dimethylamino)but-2-enamide has also been used to study the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. Additionally, (E)-N-(3,4-Dihydro-1H-isochromen-5-ylmethyl)-4-(dimethylamino)but-2-enamide has been shown to modulate the signaling pathways of various receptors, including the G protein-coupled receptor GPR40 and the ion channel TRPV1.
Propriétés
IUPAC Name |
(E)-N-(3,4-dihydro-1H-isochromen-5-ylmethyl)-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-18(2)9-4-7-16(19)17-11-13-5-3-6-14-12-20-10-8-15(13)14/h3-7H,8-12H2,1-2H3,(H,17,19)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXOAOMRKYWLGL-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCC1=CC=CC2=C1CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCC1=CC=CC2=C1CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3,4-Dihydro-1H-isochromen-5-ylmethyl)-4-(dimethylamino)but-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

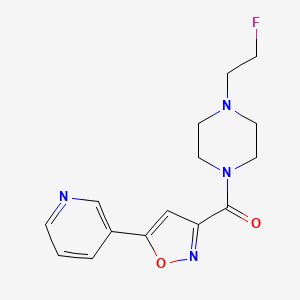
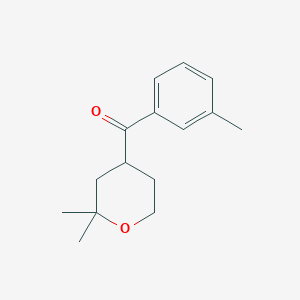
![3-phenyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzo[c]isoxazole-5-carboxamide](/img/structure/B2878939.png)
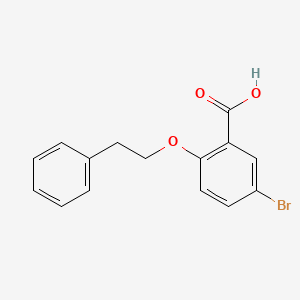
![2,6-dichloro-N-[3-chloro-4-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2878941.png)
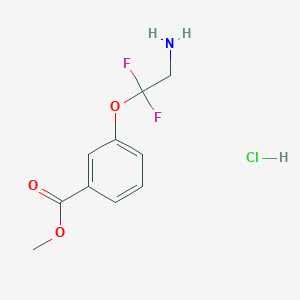
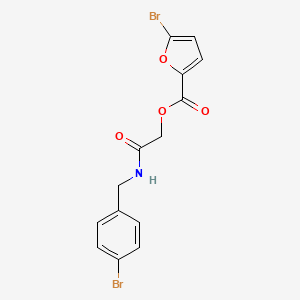
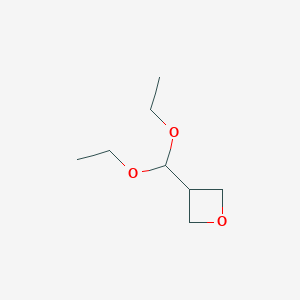
![Ethyl 2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B2878946.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,3,4-trimethylbenzenesulfonamide](/img/structure/B2878952.png)
